molecular formula C10H6N2O2 B1396058 Methyl 2,5-dicyanobenzoate CAS No. 714237-94-2

Methyl 2,5-dicyanobenzoate

Cat. No.: B1396058
CAS No.: 714237-94-2
M. Wt: 186.17 g/mol
InChI Key: BVUXZERFSVCPBC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 2,5-dicyanobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering the cell’s metabolic state. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in rodent models, low doses of this compound have been associated with enhanced metabolic activity, whereas high doses have led to toxicity and adverse physiological responses. Threshold effects and dose-dependent toxicity are critical considerations in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The metabolic pathways include phase I and phase II reactions, where this compound undergoes oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity within the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for understanding its role in cellular processes and its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dicyanobenzoate can be synthesized through various methods. One common method involves the esterification of 2,5-dicyanobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct cyanation of methyl 2,5-dibromobenzoate using a cyanating agent like copper(I) cyanide (CuCN) under palladium-catalyzed conditions

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dicyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various nucleophiles.

    Reduction: 2,5-diaminobenzoate.

    Hydrolysis: 2,5-dicyanobenzoic acid.

Mechanism of Action

The mechanism of action of methyl 2,5-dicyanobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Methyl 2,5-dicyanobenzoate can be compared with other cyano-substituted benzoates, such as:

    Methyl 3,5-dicyanobenzoate: Similar structure but with cyano groups at positions 3 and 5.

    Methyl 2,4-dicyanobenzoate: Cyano groups at positions 2 and 4.

    Methyl 2,6-dicyanobenzoate: Cyano groups at positions 2 and 6.

Uniqueness

This compound is unique due to the specific positioning of the cyano groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the selective synthesis of compounds with distinct properties and applications .

Properties

IUPAC Name

methyl 2,5-dicyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUXZERFSVCPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717156
Record name Methyl 2,5-dicyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714237-94-2
Record name Methyl 2,5-dicyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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